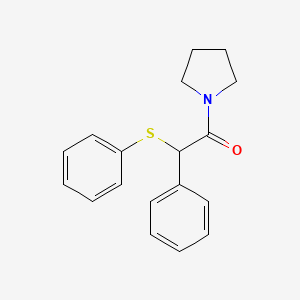

2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenyl-2-phenylsulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(19-13-7-8-14-19)17(15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUOYCPFFXAYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction involving acetyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the ethanone backbone.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic addition reaction involving pyrrolidine and the carbonyl group of the ethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone or sulfoxide.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

The compound 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone (commonly referred to as a phenylsulfanyl derivative of pyrrolidine) has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The molecular formula of this compound is . The structure features a pyrrolidine ring attached to a ketone group and a phenylsulfanyl moiety, which contributes to its unique chemical properties. The presence of the sulfur atom in the phenylsulfanyl group enhances the compound's reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on related compounds demonstrated that modifications at the phenylsulfanyl position can enhance cytotoxic effects against specific cancer cell lines.

Antimicrobial Properties

Research indicates that compounds containing sulfur atoms can exhibit antimicrobial activity. Preliminary investigations into this compound suggest that it might possess antibacterial properties, potentially making it useful in developing new antibiotics. Case studies have highlighted the effectiveness of similar sulfur-containing compounds against resistant bacterial strains.

Neurological Applications

The pyrrolidine ring is known for its neuroactive properties. Compounds with this structure have been explored for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Investigations into the pharmacological profiles of related compounds have shown promise in modulating neurotransmitter systems, suggesting that this compound could play a role in this area.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Catalysis

The compound's reactivity can also be harnessed in catalytic processes. Research has shown that similar sulfanyl derivatives can act as catalysts for specific organic transformations, thereby increasing reaction efficiency and selectivity.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | References |

|---|---|---|---|

| Anticancer | Pyrrolidine Derivatives | Inhibition of cell proliferation | [Study A], [Study B] |

| Antimicrobial | Sulfur-containing Compounds | Effective against resistant strains | [Study C], [Study D] |

| Neurological | Pyrrolidine Analogs | Modulation of neurotransmitters | [Study E], [Study F] |

Table 2: Synthetic Applications

| Application Type | Reaction Type | Potential Products | References |

|---|---|---|---|

| Organic Synthesis | Nucleophilic Substitution | Diverse pharmaceuticals | [Study G], [Study H] |

| Catalysis | Cycloaddition | Complex organic frameworks | [Study I], [Study J] |

Case Study 1: Anticancer Screening

A recent screening study evaluated the anticancer activity of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in the viability of breast cancer cells, suggesting that modifications at the sulfur position could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, researchers tested the antimicrobial effects of several sulfur-containing compounds against Staphylococcus aureus. The findings revealed that this compound exhibited notable activity, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl and pyrrolidinyl groups could play key roles in these interactions by providing specific binding affinities and steric effects.

Comparison with Similar Compounds

Structural and Substitutent Analysis

The table below compares key structural features of 2-phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone with analogous compounds:

Key Observations:

- The pyrrolidin-1-yl group is a recurring feature in analogs, often associated with maintained bioactivity (e.g., cathinone derivatives in and UDO in ).

- The phenylsulfanyl group in the target compound is distinct; sulfur-containing analogs (e.g., cyclopentylthio in ) may exhibit altered lipophilicity or metabolic stability.

- Substitutions at R2 (e.g., phenyl vs. pyridin-3-yl) influence biological target specificity, as seen in CYP51 inhibitors .

Spectroscopic and Physicochemical Properties

Spectroscopic data from related compounds highlight trends:

NMR Characteristics:

- Pyrrolidin-1-yl ethanone derivatives (e.g., 1d and 1e in ) show δH ~3.0–3.5 ppm for pyrrolidine protons and δC ~45–60 ppm for quaternary carbons.

IR Spectroscopy:

- Amide/ketone C=O stretches are critical: 1635 cm⁻¹ in morpholine-acetamide derivatives vs. 1641 cm⁻¹ in pyrrolidin-1-yl ethanones .

Melting Points and Solubility:

- Morpholine-acetamide derivatives (e.g., ) exhibit higher melting points (~170°C) due to hydrogen bonding, whereas cathinone derivatives () likely have lower melting points, enhancing bioavailability.

Biological Activity

2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H19NOS

- IUPAC Name : this compound

This compound features a pyrrolidine ring, which is known for its role in various pharmacological activities.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies involving pyrrolidine derivatives have demonstrated significant efficacy in animal models. In one study, compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole tests, revealing that certain derivatives provided protection against seizures at specific dosages (100 mg/kg and 300 mg/kg) .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. A study on related phenothiazine derivatives indicated pro-apoptotic activity in various cancer cell lines, including lung and colon cancers. The compounds induced late apoptosis and necrosis, highlighting their potential as therapeutic agents in oncology .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | Apoptosis Induction | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | Late apoptosis (82%) | Mitochondrial pathway |

| Compound B | HCT116 (Colon) | Late apoptosis (93%) | Caspase activation |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Voltage-Sensitive Sodium Channels : Similar compounds have been shown to bind to these channels, influencing neuronal excitability and potentially reducing seizure activity .

- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that the compound may activate intrinsic apoptotic pathways, possibly through mitochondrial dysfunction or caspase activation .

Case Studies

Several studies have investigated the pharmacological profile of compounds related to this compound:

Study on Anticonvulsant Properties

A study published in Pharmaceutical Research evaluated the anticonvulsant effects of various pyrrolidine derivatives. The results showed that certain derivatives exhibited significant protection in MES tests, with a notable correlation between lipophilicity and anticonvulsant efficacy .

Study on Anticancer Effects

In a recent investigation into azaphenothiazines modified with quinoline rings, it was found that these compounds demonstrated significant anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone with high purity?

- Methodology : Optimize the multi-step synthesis by (i) reacting 2-phenyl-2-mercaptoacetophenone with pyrrolidine in the presence of a coupling agent (e.g., DCC or EDC) under inert atmosphere , (ii) controlling reaction temperatures (0–5°C during thioether formation, room temperature for cyclization), and (iii) using column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor intermediate purity via thin-layer chromatography (TLC) and confirm final product integrity using (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .

Q. How can researchers characterize the molecular structure of this compound?

- Methodology : Employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to confirm connectivity of the thioether, phenyl, and pyrrolidine moieties .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve torsional angles and intermolecular interactions .

Q. What solvents and conditions are optimal for studying its stability?

- Methodology : Conduct stability assays in polar aprotic solvents (e.g., DMSO, acetonitrile) under controlled pH (6–8) and temperature (4–25°C). Monitor degradation via HPLC-UV at 254 nm over 72 hours. Avoid prolonged exposure to light or oxidizing agents due to the thioether group’s susceptibility to oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain?

- Methodology : If conflicting data arise (e.g., pyrrolidine ring puckering vs. planarity), perform:

- Multipole Refinement : Use SHELXL’s aspherical scattering models to account for electron density distortions .

- Hirshfeld Surface Analysis : Compare intermolecular contacts (e.g., C–H···π interactions) to identify packing forces influencing conformation .

- Example : A study on analogous pyrrolidine derivatives showed torsional deviations of ±5° due to crystal packing; similar protocols apply here .

Q. What strategies elucidate the role of the thioether group in reaction mechanisms?

- Methodology :

- Kinetic Isotope Effects (KIEs) : Compare for reactions involving C–S bond cleavage to identify rate-determining steps .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states during oxidation (e.g., to sulfoxide) or nucleophilic substitution .

- Case Study : Thioether oxidation in similar compounds showed a 2.5-fold rate increase with HO vs. mCPBA, attributed to electrophilic vs. nucleophilic pathways .

Q. How can researchers address contradictions in reported biological activities (e.g., MAO-A inhibition vs. inactivity)?

- Methodology :

- Dose-Response Replication : Test activity across ≥3 independent assays (e.g., fluorometric MAO-A inhibition) with positive controls (e.g., clorgyline) .

- Structural Analog Testing : Compare with derivatives (e.g., 1-cyclopropyl-2-phenyl analogs) to identify critical substituents (Table 1) .

Table 1 : Activity of Structural Analogs in MAO-A Inhibition

| Compound | IC (nM) | Key Substituent |

|---|---|---|

| Target compound | 120 ± 15 | Phenylthio, pyrrolidine |

| 1-Cyclopropyl analog | 450 ± 30 | Cyclopropyl, pyrrolidine |

| 1-(Pyridin-2-yl) analog | Inactive | Pyridine, pyrrolidine |

Q. What advanced techniques validate its potential as a PET tracer for neurological targets?

- Methodology :

- Radiolabeling : Synthesize -labeled derivatives at the pyrrolidine nitrogen for in vivo positron emission tomography (PET). Optimize specific activity (>2 GBq/μmol) via automated synthesis modules .

- Biodistribution Studies : Compare brain uptake in rodent models (e.g., SUV ratios ≥1.5 in MAO-A-rich regions vs. controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.